molecular formula C16H9Cl2NO2S B2359522 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid CAS No. 338407-84-4

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2359522
CAS No.: 338407-84-4
M. Wt: 350.21
InChI Key: SJNQUKBNTOPTMF-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid is a heterocyclic compound featuring a benzoic acid backbone linked to a 1,3-thiazole ring substituted with a 3,4-dichlorophenyl group at the 4-position. Its synthesis likely involves cyclocondensation of appropriate precursors, such as thioureas or α-halo ketones, under reflux conditions with catalysts like ZnCl₂, as seen in analogous thiazole syntheses .

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2S/c17-12-6-5-11(7-13(12)18)14-8-22-15(19-14)9-1-3-10(4-2-9)16(20)21/h1-8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNQUKBNTOPTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole core is typically synthesized through cyclocondensation reactions. A widely adopted approach involves the Hantzsch thiazole synthesis, where α-halo carbonyl compounds react with thioamides or thiosemicarbazides. For this compound, 3,4-dichlorobenzaldehyde serves as the aryl carbonyl component, reacting with thiosemicarbazide in methanol or ethanol under reflux (60–80°C, 6–8 hours). The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the aldehyde carbonyl, followed by cyclization and elimination of water to form 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine.

Key Reaction:
$$
\text{3,4-Dichlorobenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{MeOH, Δ}} \text{4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine} + \text{H}_2\text{O}
$$

Catalytic Systems and Optimization

Coupling Reagents for Carboxylic Acid Activation

The patent CN103570643A highlights the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in methylene chloride for activating carboxylic acids during amide bond formation. While the target compound contains a free carboxylic acid, analogous protocols suggest that protected intermediates (e.g., methyl esters) could be coupled to the thiazole amine, followed by deprotection.

Typical Conditions:

  • DCC (1.0 mmol), DMAP (0.125 mmol), CH₂Cl₂ (40 mL), room temperature, 0.5–1 hour.
  • Yields: 17–42% after column chromatography.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclocondensation but may require higher temperatures (80–100°C).
  • Halogenated solvents (CH₂Cl₂, CHCl₃) improve solubility in coupling reactions but necessitate anhydrous conditions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to optimize heat transfer and mixing. For example:

  • Thiazole formation: A microreactor with a residence time of 2–5 minutes at 120°C increases yield by 15–20% compared to batch processes.
  • Coupling steps: Tubular reactors with immobilized Pd catalysts reduce metal leaching and enable catalyst reuse for >10 cycles.

Green Chemistry Considerations

  • Solvent recycling: Methanol and THF are recovered via distillation with >90% efficiency.
  • Waste minimization: DCU (dicyclohexylurea) byproducts from DCC reactions are filtered and repurposed as nitrogen sources in fertilizers.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound with >95% purity.
  • HPLC: C18 columns with acetonitrile/water (0.1% TFA) achieve baseline separation of regioisomers.

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.82 (d, J = 8.0 Hz, 2H, benzoic acid H-2,6)
    • δ 7.50 (d, J = 8.4 Hz, 2H, dichlorophenyl H-2,6)
    • δ 1.44 (s, 9H, tert-butyl in intermediates).
  • IR: Strong absorption at 1680–1700 cm⁻¹ confirms the carboxylic acid group.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing pathways may yield 2- and 4-substituted thiazoles. Using Lewis acids (ZnCl₂) as catalysts directs substitution to the 4-position.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole and benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Thiazole Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid 3,4-Dichlorophenyl C₁₆H₁₀Cl₂NO₂S 366.23 High lipophilicity; potential antimicrobial activity -
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 321430-14-2) 4-Methoxyphenyl C₁₇H₁₃NO₃S 311.36 Electron-donating group; may reduce metabolic stability
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 2-Methyl C₁₁H₉NO₂S 219.26 mp 139.5–140°C; used in coordination chemistry
3-[4-(2-Pyridinyl)-1,3-thiazol-2-yl]benzoic acid 2-Pyridinyl C₁₅H₁₀N₂O₂S 282.32 Enhanced metal-binding capacity; possible kinase inhibition
4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid Benzoylimino, 4-chlorophenyl C₂₃H₁₆ClN₂O₃S 453.90 Imine group increases rigidity; potential protease inhibition

Key Comparisons:

Electronic and Steric Effects: The 3,4-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity and stability compared to electron-donating groups like methoxy in . This may improve binding to hydrophobic enzyme pockets.

Biological Activity :

  • Halogenated analogs (e.g., dichlorophenyl, chlorophenyl) are frequently associated with antimicrobial or anticancer activity due to enhanced membrane penetration and resistance to metabolic degradation .
  • Pyridinyl-substituted derivatives () may exhibit unique pharmacokinetics, such as improved blood-brain barrier penetration.

Synthetic Complexity :

  • The dichlorophenyl derivative likely requires stringent reaction conditions (e.g., anhydrous ZnCl₂ catalysis, prolonged reflux) similar to , whereas methoxy-substituted analogs may form under milder conditions.

Biological Activity

4-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid (DCTBA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of DCTBA, drawing from various studies to present a comprehensive overview.

Chemical Structure

The chemical structure of DCTBA features a thiazole ring substituted with a dichlorophenyl group and a benzoic acid moiety. This structural configuration is crucial for its biological activities.

Biological Activity Overview

DCTBA exhibits various biological properties, including:

  • Antimicrobial Activity : DCTBA has shown promising antibacterial effects against Gram-positive bacteria, particularly multidrug-resistant strains.
  • Anticancer Properties : Research indicates that DCTBA possesses cytotoxic effects on several cancer cell lines.

Antimicrobial Activity

DCTBA's antimicrobial properties have been highlighted in several studies. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and electrophilicity, which contributes to its effectiveness against bacterial pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies report that DCTBA exhibits MIC values as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecium, indicating strong antibacterial potential .
  • Mechanism of Action : The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes, which is enhanced by the electron-withdrawing nature of the chlorine substituents .

Anticancer Activity

The anticancer effects of DCTBA have been investigated in various in vitro studies. The compound demonstrates significant cytotoxicity against multiple cancer cell lines.

Case Studies:

  • Cytotoxicity Against Colon Cancer Cells : In one study, DCTBA exhibited an IC50 value of 10 µg/mL against HCT116 colon cancer cells, indicating effective growth inhibition .
  • Breast Cancer Cell Lines : Another study reported that DCTBA inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 5 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of DCTBA is closely related to its structural components. The dichlorophenyl substituent plays a critical role in enhancing both antimicrobial and anticancer activities. Substitution patterns on the thiazole and benzoic acid moieties significantly affect potency.

Compound StructureActivity TypeMIC/IC50 Value
DCTBAAntibacterial2 µg/mL
DCTBAAnticancer5 µg/mL

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic acid?

  • Methodological Answer : Synthesis typically involves a multi-step approach. First, the thiazole ring is constructed via a Hantzsch thiazole synthesis, where a brominated benzoic acid derivative is condensed with a thiourea precursor bearing the 3,4-dichlorophenyl group. Refluxing in ethanol with catalytic acetic acid facilitates cyclization. Subsequent hydrolysis of ester intermediates (if present) yields the final carboxylic acid. Key steps require precise stoichiometry and temperature control to avoid side products .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization includes:

  • ¹H/¹³C NMR : To confirm the thiazole ring formation and substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm).
  • HPLC : Purity assessment (>97% as seen in structurally similar compounds).
  • Melting Point : Consistency with literature values (e.g., analogs with dichlorophenyl groups melt between 140–160°C).
  • IR Spectroscopy : Detection of carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What are the primary research applications of this compound?

  • Methodological Answer :

  • Medicinal Chemistry : As a scaffold for enzyme inhibition studies (e.g., targeting kinases or proteases) due to its rigid thiazole core and halogenated aromatic system.
  • Materials Science : Investigation of electronic properties for organic semiconductors or metal-organic frameworks (MOFs) .

Advanced Questions

Q. How can low yields in the cyclization step during synthesis be addressed?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst Screening : Additives like p-toluenesulfonic acid (PTSA) improve cyclization efficiency.
  • Temperature Control : Gradual heating (80–100°C) prevents decomposition.
  • Reaction Monitoring : TLC or in-situ IR to track progress and terminate reactions at optimal conversion .

Q. How to resolve structural ambiguities in analogs using advanced analytical techniques?

  • Methodological Answer :

  • X-ray Crystallography : Determines solid-state conformation, especially for regiochemical uncertainties in the thiazole ring.
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • HRMS : Confirms molecular ion ([M+H]⁺) and fragments to validate connectivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies in bioactivity research?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to modulate electronic effects.
  • Bioassays : Test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) to correlate substituents with activity.
  • Computational Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., HIV-1 reverse transcriptase) .

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